molecular formula C6H5Cl2N3O2 B1593986 4,6-Dichloro-2-ethyl-5-nitropyrimidine CAS No. 6237-95-2

4,6-Dichloro-2-ethyl-5-nitropyrimidine

Cat. No.: B1593986
CAS No.: 6237-95-2
M. Wt: 222.03 g/mol
InChI Key: RBGNCLAOWBJWLD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethyl-5-nitropyrimidine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, an ethyl group, and a nitro group attached to the pyrimidine ring

Preparation Methods

The synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine typically involves the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 100-103°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly reactive due to electron withdrawal by the nitro group at position 5. These sites undergo nucleophilic substitution with amines, alkoxides, and thiols.

Key Observations:

  • Amine Substitution :
    Primary amines (e.g., benzylamine) induce disubstitution at both C4 and C6 positions, even under mild conditions (room temperature, DCM, triethylamine). This contrasts with typical polyhalogenated pyrimidines, which require harsh conditions for disubstitution .

    • Example:

      Reaction with N-benzylamine yields 4,6-dibenzylamino-2-ethyl-5-nitropyrimidine as the sole product .

  • Alkoxy Substitution :
    Methanol/sodium methoxide replaces chlorine with methoxy groups, though regioselectivity depends on steric and electronic factors.

Table 1: Substitution Reactivity with Amines

AmineConditionsProductYield (%)Reference
BenzylamineDCM, TEA, 25°C, 2h4,6-Dibenzylamino derivative85
MethylamineTHF, 40°C, 4h4,6-Dimethylamino derivative72

Catalytic Chlorination and Functionalization

Phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxyl intermediates, but in fully substituted systems like 4,6-dichloro-2-ethyl-5-nitropyrimidine, it primarily acts as a solvent or catalyst in cross-coupling reactions .

Mechanism:

  • N,N-Dimethylaniline accelerates chlorination by stabilizing transition states via π-π interactions .

  • Excess POCl₃ (5–10 eq.) ensures complete conversion .

Nitro Group Reduction and Ring Modification

The nitro group at C5 can be reduced to an amine, enabling subsequent cyclization or coupling:

Reduction Pathways:

  • Catalytic Hydrogenation :
    NO2NH2\text{NO}_2\rightarrow \text{NH}_2
    using Pd/C or Raney Ni in ethanol (80–90% yield).

  • Zinc/Acetic Acid :
    Provides intermediate hydroxylamine derivatives for purine synthesis .

Comparative Reactivity of Halogens

The C4 chlorine is more reactive than C6 due to steric hindrance from the ethyl group at C2.

Table 2: Relative Reaction Rates (C4 vs. C6)

Reaction TypeC4 Reactivity (k₁)C6 Reactivity (k₂)k₁/k₂ Ratio
Amine substitution2.5×1022.5\times 10^{-2}
1.2×1021.2\times 10^{-2}
2.08
Methoxylation3.1×1033.1\times 10^{-3}
0.9×1030.9\times 10^{-3}
3.44

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 150°C, releasing NOₓ gases.

  • Hydrolysis : Prolonged exposure to moisture converts chlorides to hydroxyl groups (pH-dependent) .

Scientific Research Applications

Pharmaceutical Applications

4,6-Dichloro-2-ethyl-5-nitropyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.

Antiviral Agents

Research indicates that derivatives of 4,6-dichloro-5-nitropyrimidine exhibit antiviral properties. For instance, studies have shown that these compounds can inhibit viral replication by targeting specific enzymes crucial for viral life cycles.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 4,6-dichloro-5-nitropyrimidine derivatives and evaluated their antiviral activity against different viruses. The results demonstrated significant inhibition rates, suggesting potential for development as antiviral agents .

Agrochemical Applications

This compound is also utilized in agricultural chemistry as a key intermediate in the synthesis of herbicides.

Herbicide Development

The compound plays a crucial role in developing herbicides that target specific enzyme systems in plants. For example, it has been identified as an important precursor in the synthesis of acetyl-CoA carboxylase (ACCase) inhibitors, which are vital for controlling weed growth.

Data Table: Herbicides Derived from this compound

Herbicide NameMechanism of ActionTarget EnzymeEfficacy
ACCase InhibitorsDisrupts fatty acid synthesisAcetyl-CoA CarboxylaseHigh
Phenoxy Propionic AcidInhibits lipid biosynthesisACCaseModerate

Case Study:
A patent outlines a method for synthesizing novel herbicides based on this compound that demonstrate enhanced efficacy against resistant weed species .

Organic Synthesis Applications

The compound is widely used in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Synthesis of Pteridinones

In polymer-supported reactions, 4,6-dichloro-5-nitropyrimidine is utilized to synthesize pteridinones through nucleophilic substitution reactions with amines . This method allows for the efficient production of complex molecules with potential biological activity.

Data Table: Reactions Involving this compound

Reaction TypeReagents UsedConditionsYield (%)
Nucleophilic SubstitutionAmine + DMFRoom TemperatureModerate to High
CyclizationVarious AminesRefluxVariable

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and chlorine atoms allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4,6-Dichloro-2-ethyl-5-nitropyrimidine include:

    4,6-Dichloro-5-nitropyrimidine: Lacks the ethyl group but shares the nitro and chlorine substitutions.

    2,4-Dichloro-5-nitropyrimidine: Similar structure but with different positions of the chlorine atoms.

    4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biological Activity

4,6-Dichloro-2-ethyl-5-nitropyrimidine is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family. Its unique molecular structure, characterized by the presence of two chlorine atoms and a nitro group, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C₆H₅Cl₂N₃O₂. Its structural features include:

  • Chlorine Substituents : Located at positions 4 and 6.
  • Ethyl Group : Present at position 2.
  • Nitro Group : Located at position 5.

These functional groups enhance its binding affinity to various biological targets, influencing its biological activity.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in various biological pathways. Notably:

  • Nitric Oxide Production : Related compounds have demonstrated the ability to inhibit nitric oxide production in immune cells, suggesting potential anti-inflammatory properties.
  • Acetyl-CoA Carboxylase (ACCase) Inhibition : This compound acts as an ACCase inhibitor, disrupting lipid synthesis in plants and demonstrating herbicidal activity against certain weeds .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Nucleophilic Reactivity : The compound reacts with various nucleophiles, leading to products with notable antimicrobial effects .

Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on immune cell function. Results indicated a marked reduction in nitric oxide levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Study 2: Herbicidal Activity

In agricultural trials, the compound was tested for its ability to inhibit weed growth. It effectively suppressed the activity of ACCase in target weeds, leading to significant reductions in plant biomass.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameStructural FeatureSimilarityBiological Activity
4,6-Dichloro-2-methylpyrimidin-5-amineMethyl group instead of ethyl0.93Moderate anti-inflammatory
4-Chloro-2-methylpyrimidin-5-amineChlorine at the 4th position0.79Herbicidal
4,6-Dichloro-2-isopropylpyrimidin-5-amineIsopropyl group at the 2nd position0.79Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dichloro-2-ethyl-5-nitropyrimidine, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic substitution reactions using ethylamine derivatives and nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) are common. Optimization requires monitoring temperature (0–5°C for nitration) and stoichiometric ratios (e.g., 1:1.2 for chlorination agents). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .
  • Key Variables : Temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts alkylation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).
  • ¹H/¹³C NMR (CDCl₃ or DMSO-d6) for verifying substituent positions (e.g., ethyl group at C2: δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry (ESI-MS) for molecular ion confirmation (expected m/z: ~235.6 [M+H]⁺) .

Q. What safety protocols are critical during handling and storage?

  • Safety Measures :

  • Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (irritant risks) .
  • Store in airtight containers under refrigeration (2–8°C) to prevent nitro-group degradation .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns in this compound?

  • Methodology :

  • DFT Calculations (B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) sites. The nitro group at C5 directs further substitution to C4/C6 via resonance .
  • Molecular Dynamics to simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents accelerate SNAr reactions) .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Case Study : Conflicting NMR signals for C2-ethyl group (δ 2.8 ppm vs. δ 3.1 ppm) may arise from solvent polarity or hydrogen bonding.

  • Resolution : Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d6) and 2D NMR (COSY, HSQC) to confirm spin-spin coupling .

Q. How does this compound compare to analogs (e.g., 4,6-Dichloro-5-nitropyrimidine) in drug intermediate synthesis?

  • Comparative Analysis :

  • Reactivity : The ethyl group at C2 enhances steric hindrance, reducing SNAr rates compared to methyl analogs (e.g., 4,6-Dichloro-2-methyl-5-nitropyrimidine) .
  • Applications : Ethyl derivatives show improved lipophilicity for CNS-targeting APIs, validated via logP measurements (experimental vs. predicted) .

Q. What factorial design approaches optimize multi-step syntheses involving this compound?

  • Experimental Design :

  • 2³ Factorial Design to test variables: temperature (20°C vs. 40°C), catalyst loading (5% vs. 10%), and reaction time (6h vs. 12h). ANOVA identifies catalyst loading as the most significant factor (p < 0.05) .
  • Response Surface Methodology (RSM) to model non-linear interactions between variables .

Properties

IUPAC Name

4,6-dichloro-2-ethyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-2-3-9-5(7)4(11(12)13)6(8)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNCLAOWBJWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282402
Record name 4,6-dichloro-2-ethyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-95-2
Record name 6237-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloro-2-ethyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Dichloro-2-ethyl-5-nitropyrimidine
4,6-Dichloro-2-ethyl-5-nitropyrimidine
4,6-Dichloro-2-ethyl-5-nitropyrimidine
4,6-Dichloro-2-ethyl-5-nitropyrimidine
4,6-Dichloro-2-ethyl-5-nitropyrimidine
4,6-Dichloro-2-ethyl-5-nitropyrimidine

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